An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a pivotal building block in modern medicinal and agrochemical research. Its unique molecular architecture, featuring a pyridine ring, a trifluoromethyl group, and a highly reactive sulfonyl chloride moiety, imparts a desirable combination of properties to target molecules, including enhanced biological activity, metabolic stability, and optimized lipophilicity.[1] This guide provides a comprehensive overview of the physicochemical properties of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride, offering insights into its handling, reactivity, and analytical characterization to support its effective utilization in research and development.
Molecular Structure and Key Features
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS RN: 174485-71-3) possesses a distinct structure that dictates its chemical behavior and utility.
-
Pyridine Ring: The pyridine core is an electron-deficient aromatic system that influences the reactivity of its substituents.
-
Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group significantly impacts the electronic properties of the pyridine ring. It is a key functional group used in drug design to improve metabolic stability and increase lipophilicity, which can enhance bioavailability.[1]
-
Sulfonyl Chloride Group (-SO₂Cl): This functional group is a highly reactive electrophilic center, making it an excellent handle for introducing the trifluoromethylpyridine scaffold into a wide range of molecules through nucleophilic substitution reactions.[1]
Molecular Formula: C₆H₃ClF₃NO₂S Molecular Weight: 245.61 g/mol [1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is essential for its safe handling, storage, and application in chemical synthesis. The data presented below is a combination of experimentally derived values for closely related isomers and predicted data, which serves as a valuable guide in the absence of comprehensive experimental data for this specific isomer.
Table 1: Summary of Physicochemical Properties
| Property | Value/Description | Source/Comment |
| Physical State | Solid | Based on supplier information for the 5-trifluoromethyl isomer. |
| Melting Point | 50-52 °C | Data for the 5-trifluoromethyl isomer.[2] |
| Boiling Point | 277.7 ± 40.0 °C | Predicted value for the 5-trifluoromethyl isomer.[2] |
| Density | 1.607 ± 0.06 g/cm³ | Predicted value for the 5-trifluoromethyl isomer.[2] |
| Solubility | Soluble in chloroform and dichloromethane. | Indicated for the 5-trifluoromethyl isomer. |
| pKa | -7.56 ± 0.29 | Predicted value, indicating a very strong electrophile.[2] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of the sulfonyl chloride and trifluoromethyl groups.
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¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbons of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
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¹⁹F NMR: A single, sharp signal is expected for the trifluoromethyl group, typically in the range of -60 to -65 ppm (relative to CFCl₃). ¹⁹F NMR is a powerful tool for monitoring reactions involving this compound.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group.
-
S=O asymmetric stretching: ~1370-1410 cm⁻¹
-
S=O symmetric stretching: ~1160-1210 cm⁻¹
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C-F stretching: Strong absorptions in the region of 1000-1350 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster, providing a clear signature for the presence of a single chlorine atom.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is primarily derived from the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile formation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the pyridine ring and the trifluoromethyl group enhances the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it highly susceptible to attack by a wide range of nucleophiles, including:
-
Primary and secondary amines to form sulfonamides.
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Alcohols and phenols to form sulfonate esters.
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Thiols to form thiosulfonates.
The general workflow for these reactions involves the careful addition of the sulfonyl chloride to a solution of the nucleophile, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
Caption: Synthesis via Sandmeyer-type reaction.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is based on established procedures for the synthesis of related pyridine sulfonyl chlorides. [3][4][5] Materials:
-
2-Amino-4-(trifluoromethyl)pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
Procedure:
-
Diazonium Salt Formation:
-
Suspend 2-amino-4-(trifluoromethyl)pyridine in a mixture of glacial acetic acid and concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 5 °C.
-
Slowly add the previously prepared diazonium salt solution to the SO₂/acetic acid mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 45-60 minutes.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker of ice water.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid and copper salts.
-
Dry the product under vacuum over a desiccant (e.g., P₂O₅).
-
Representative Reaction: Synthesis of a Sulfonamide
Materials:
-
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
-
Aniline (or other primary/secondary amine)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in DCM and add one equivalent of pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety, Handling, and Storage
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.
-
Water-Reactive: Reacts with water, potentially violently, to release corrosive HCl gas.
-
Respiratory Irritant: Inhalation may cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from water and moisture.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area.
-
For long-term storage, refrigeration is recommended.
Conclusion
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a valuable and versatile reagent for the synthesis of complex molecules with applications in drug discovery and agrochemical development. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use. This guide provides a foundational resource for researchers to leverage the unique attributes of this important building block in their synthetic endeavors.
References
- Chemistry & Biology Interface. (2011). 1(3), 360-364.
- Google Patents. (n.d.). EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 10(4), 548-550.
- Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
- Barrios-Landeros, F., & Cárdenas, D. J. (2021). Deaminative chlorination of aminoheterocycles.
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Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
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ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Retrieved from [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–270.
- National Institutes of Health. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5584–5588.
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Allfluoro pharmaceutical co. ltd. (n.d.). 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride,174485-72-4. Retrieved from [Link]
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Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]
Sources
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